
Technical Guide: Diseases Associated with the
HLA-A*33:01 Allele

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: A*3301

Cat. No.: B1574988 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Executive Summary
The Human Leukocyte Antigen (HLA) system is a critical component of the adaptive immune

system, responsible for presenting peptide antigens to T-lymphocytes. The high degree of

polymorphism within HLA genes accounts for wide variations in immune responses across

populations. The HLA-A33:01 allele, a Class I HLA-A variant, has been identified as a
significant genetic marker associated with both disease susceptibility and protection, as well as
idiosyncratic adverse drug reactions. This guide provides a comprehensive technical overview
of the key diseases linked to HLA-A33:01, focusing on the quantitative evidence, experimental

methodologies employed in foundational studies, and the putative molecular mechanisms

driving these associations. The primary associations discussed herein are terbinafine-induced

liver injury, protection against severe dengue, and a predisposition to acquired aplastic anemia.

Drug Hypersensitivity and Adverse Reactions
A significant body of evidence links HLA-A*33:01 to drug-induced liver injury (DILI), particularly

in response to the antifungal agent terbinafine.

Terbinafine-Induced Liver Injury
The association between HLA-A*33:01 and terbinafine-induced hepatotoxicity is one of the

most robustly documented for this allele.[1][2][3][4] Studies have consistently shown that

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1574988?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/30138689/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0115619
https://pubmed.ncbi.nlm.nih.gov/9277043/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9746824/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


carriers of this allele have a dramatically increased risk of developing cholestatic or mixed-type

liver injury upon exposure to the drug.[1][2] This association is particularly strong in individuals

of European ancestry.[1][2]

The HLA-A33:01 allele is often inherited as part of a conserved haplotype that includes HLA-
B14:02 and HLA-C*08:02, which is also significantly overrepresented in patients with

terbinafine DILI.[1][2]
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Allopurinol-Induced Hypersensitivity
Case reports have suggested a potential link between HLA-A33:01 and severe cutaneous
adverse reactions (SCARs) like Stevens-Johnson syndrome (SJS) and toxic epidermal
necrolysis (TEN) caused by allopurinol.[6] However, these cases often involve co-inheritance of
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the well-established risk allele, HLA-B58:01, making it difficult to determine the independent

contribution of HLA-A*33:01.[6] The association is not considered statistically significant based

on current evidence.[6]

Mechanistic Hypothesis: Drug-HLA Interaction
The prevailing hypothesis for HLA-A33:01-associated DILI is the "p-i" (pharmacological
interaction with immune receptors) concept. This model posits that the drug (e.g., terbinafine)
binds non-covalently to the peptide-binding groove of the HLA-A33:01 molecule. This

interaction alters the conformation of the presented self-peptide repertoire, creating a novel

antigenic complex that is recognized as "foreign" by naïve T-cells. Subsequent T-cell activation,

proliferation, and release of cytotoxic mediators (e.g., cytokines) in the liver result in tissue

damage.
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Fig 1. Proposed mechanism for HLA-A*33:01-mediated DILI.
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High-Resolution HLA Genotyping: DNA samples from DILI patients and controls were

subjected to high-resolution HLA sequencing. A common method involves using the Illumina

MiSeq platform, which allows for precise four-digit allele-level typing (e.g., A*33:01) by

sequencing the relevant HLA gene exons.[1][2]

Causality Assessment: Cases of terbinafine hepatotoxicity were rigorously vetted. The Drug-

Induced Liver Injury Network (DILIN) criteria and the Roussel Uclaf Causality Assessment

Method (RUCAM) were used to establish a high likelihood of the drug being the causative

agent.[1][7]

Molecular Docking: Computational studies were performed to model the interaction between

terbinafine and the HLA-A33:01 molecule. Software such as AutoDock Vina was used to
predict the binding affinity and orientation of the drug within the antigen-binding cleft of a
modeled HLA-A33:01 protein structure.[8] These studies suggested that terbinafine can

interact with the central portion of the antigen-binding cleft.[8]

Infectious Diseases
In contrast to conferring risk, HLA-A*33:01 has been identified as a protective allele in the

context of severe dengue virus infection.

Protection from Severe Dengue
A case-control study conducted in a cohort of Filipino children demonstrated that the presence

of HLA-A*33:01 was associated with a significantly reduced risk of developing severe forms of

dengue, namely Dengue Hemorrhagic Fever (DHF) and Dengue Shock Syndrome (DSS).[2][8]

[9]
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Odds Ratio (OR) 0.1 0.0044 [10]

Mechanistic Hypothesis: Enhanced Viral Clearance
The protective effect of HLA-A*33:01 is hypothesized to stem from its ability to efficiently

present specific, highly immunogenic peptides from the dengue virus to CD8+ cytotoxic T-

lymphocytes (CTLs). This leads to a rapid and potent CTL response that effectively identifies

and eliminates virus-infected cells early in the infection. By controlling the viral load and limiting

viral spread, the host is less likely to develop the excessive cytokine production and vascular

leakage characteristic of severe dengue.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0115619
https://pmc.ncbi.nlm.nih.gov/articles/PMC4319754/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dengue Virus
Infection

Host Cell Infected

Viral Protein
Processing

Peptide Presentation
by HLA-A*33:01

CD8+ CTL
Recognition

Rapid & Potent
CTL Activation

Efficient Elimination of
Infected Cells

Protection from
Severe Dengue (DHF/DSS)

Click to download full resolution via product page

Fig 2. Workflow for HLA-A*33:01-mediated protection in dengue.
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Case-Control Study Design: A cohort of 250 laboratory-confirmed pediatric dengue patients

and 300 healthy individuals were recruited.[2][11] Patients were stratified by disease severity

(Dengue Fever, DHF, DSS) according to World Health Organization (WHO) 1997 criteria.

HLA Allele Typing: DNA was extracted from subjects and typed for HLA-A, HLA-B, and HLA-

DRB1 alleles.[2]

Statistical Analysis: Phenotype frequencies of HLA alleles were compared between patient

groups and the healthy background population. Odds ratios (OR) and 95% confidence

intervals were calculated. P-values were corrected (Pc) for multiple comparisons to reduce

the likelihood of false-positive associations.[2]

Autoimmune Diseases
HLA-A*33:01 has also been implicated in the pathogenesis of acquired aplastic anemia, an

autoimmune disorder characterized by bone marrow failure.

Association with Acquired Aplastic Anemia (aAA)
Studies have found that HLA-A33:01 is significantly overrepresented in patients with aAA
compared to ethnicity-matched controls.[12] Its association is often due to strong linkage
disequilibrium with HLA-B14:02, which is also identified as a risk allele for aAA.[12]

Allele /
Haplotype

Population
Patient
Frequency

Control
Frequency

p-value Reference

HLA-A33:01 Caucasian 7.1% 1.6% 0.031 [12]

HLA-B14:02 Caucasian 28.6% 5.7% < 0.001 [12]

HLA-C*08:02 Caucasian 28.6% 7.7% < 0.001 [12]

Mechanistic Hypothesis: Autoimmune Destruction of
Stem Cells
In aAA, it is believed that CD8+ T-cells mistakenly recognize a self-peptide presented by

specific HLA Class I molecules on the surface of hematopoietic stem and progenitor cells

(HSPCs). In individuals with risk alleles like HLA-B14:02 (and by linkage, HLA-A33:01), these
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T-cells become activated and launch a cytotoxic attack on the HSPCs, leading to their

destruction and subsequent bone marrow failure. Strong evidence for this mechanism comes

from the observation that surviving hematopoietic cells in aAA patients often exhibit somatic

loss of the specific HLA risk allele, a form of immune escape.
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Fig 3. Autoimmune pathway in HLA-associated Aplastic Anemia.
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Patient Screening for Somatic HLA Loss: A combination of targeted deep sequencing of HLA

class I genes and single nucleotide polymorphism array (SNP-A) genotyping was used to

screen genomic DNA from patients with aAA.[6][12] This dual approach allows for the

detection of both loss-of-function mutations within the HLA genes and larger chromosomal

deletions or copy-neutral loss of heterozygosity (CN-LOH) at the 6p locus where the HLA

genes reside.[6]

Case-Control Association Analysis: The prevalence of specific HLA alleles in the aAA patient

cohort was compared to that of large, ethnicity-matched control populations to identify alleles

that were statistically overrepresented in the disease group.[12]

Disclaimer: This document is intended for informational purposes for a scientific audience and

does not constitute medical advice. The associations described are based on population-level

statistical data and may not be predictive for any single individual.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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